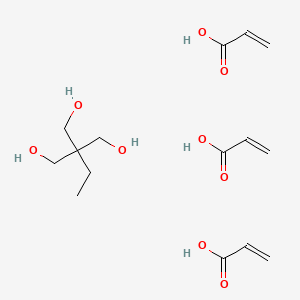

TRIMETHYLOLPROPANE TRIACRYLATE

Description

Significance and Multifunctionality in Advanced Materials Research

The importance of Trimethylolpropane (B17298) Triacrylate in advanced materials research stems from its role as a cross-linking agent and a reactive diluent. atamanchemicals.comnih.gov Its trifunctionality allows for the formation of dense, three-dimensional polymer networks, which significantly enhances the mechanical and thermal properties of materials. polysciences.com This makes it a crucial component in the formulation of high-performance coatings, adhesives, and inks. atamanchemicals.comprochema.com

In the realm of UV and electron beam (EB) curing , TMPTA's high reactivity is particularly advantageous. innospk.commcc-hamburg.de It facilitates rapid polymerization upon exposure to UV or EB radiation, a process that is both energy-efficient and environmentally friendly due to low volatile organic compound (VOC) emissions. chemicalbook.com This rapid cure response is essential in high-speed industrial applications such as printing inks and protective coatings for various substrates, including wood, plastic, and metal. innospk.commcc-hamburg.de

Furthermore, TMPTA's multifunctionality extends to the burgeoning field of 3D printing , specifically in stereolithography (SLA) and other photopolymerization-based techniques. mcc-hamburg.denih.gov It is a key ingredient in photopolymer resins, contributing to the fabrication of printed objects with high resolution, mechanical strength, and stability. mcc-hamburg.depolysciences.com Research has demonstrated its use in developing materials for applications ranging from prototypes and jewelry to medical models. mcc-hamburg.denih.gov

The compound also plays a role in modifying the properties of other polymers. For instance, it can be grafted onto polymers like ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber to enhance their properties. science.gov In composites, such as those made with polypropylene (B1209903) and cellulose (B213188) fibers, TMPTA can act as a coupling agent, improving the adhesion between the fiber and the polymer matrix, which leads to enhanced mechanical properties. taylors.edu.myresearchgate.net

Recent research has also explored novel polymerization initiation methods involving TMPTA. For example, scientists have demonstrated the use of visible light to initiate free-radical polymerization in TMPTA through a process called homomolecular triplet-triplet annihilation, opening up new possibilities for polymer production with lower energy consumption. ncsu.edu

Interactive Data Table: Key Properties of Trimethylolpropane Triacrylate

| Property | Value | Source |

| Molecular Formula | C15H20O6 | innospk.comwikipedia.org |

| Molar Mass | 296.319 g·mol−1 | atamanchemicals.comwikipedia.org |

| Appearance | Colorless to slightly yellow liquid | mcc-hamburg.deroyal-chem.com |

| Density | ~1.10 g/cm³ at 20°C | mcc-hamburg.de |

| Boiling Point | >200°C | innospk.com |

| Viscosity | 70-110 cps at 25°C | innospk.com |

| Flash Point | >230°F (>110°C) | innospk.comthegoodscentscompany.com |

Historical Context and Evolution of Research Trajectories

The use of this compound has a history rooted in the development of radiation-curable systems. Initially, its application was primarily driven by the need for fast-curing, durable coatings and inks in various industrial sectors. nih.gov Early research focused on its synthesis through the esterification of trimethylolpropane with acrylic acid and its fundamental polymerization behavior. nih.govresearchgate.net

Over the years, the production volume of TMPTA has seen significant growth, reflecting its increasing importance in industrial applications. For instance, in the United States, the annual production volume was reported to be between 10 and 50 million pounds from 1986 to 2006. iarc.fr This growth has been paralleled by an expansion in research and development activities.

The research trajectory for TMPTA has evolved from basic applications to more sophisticated and specialized uses. A significant area of development has been in the optimization of its use in UV and EB curing technologies, leading to improved efficiency and performance in coatings and printing. atamanchemicals.com

More recently, research has been directed towards its application in advanced technologies like 3D printing, where its properties are critical for creating high-resolution and mechanically robust objects. nih.govmdpi.com Studies have investigated the formulation of photocurable resins containing TMPTA for stereolithography, focusing on mechanical properties such as flexural strength and hardness. nih.govmdpi.com

Another evolving research area is the development of more sustainable and environmentally friendly formulations. This includes the exploration of bio-based derivatives of TMPTA to reduce reliance on fossil fuel-based raw materials. businessresearchinsights.com

Furthermore, the scientific community has delved into the fundamental aspects of TMPTA's polymerization kinetics and its role in creating complex polymer architectures. ncsu.edutandfonline.com This includes its use as a model monomer to study polymerization reactions. chemicalbook.com The investigation of its use in combination with other monomers and nanoparticles to create advanced composites with tailored properties is also a prominent research trend. taylors.edu.mytandfonline.com

Properties

Molecular Formula |

C15H26O9 |

|---|---|

Molecular Weight |

350.36 g/mol |

IUPAC Name |

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid |

InChI |

InChI=1S/C6H14O3.3C3H4O2/c1-2-6(3-7,4-8)5-9;3*1-2-3(4)5/h7-9H,2-5H2,1H3;3*2H,1H2,(H,4,5) |

InChI Key |

GTELLNMUWNJXMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O |

Synonyms |

TMPTA trimethylol propane triacrylate trimethylolpropane triacrylate |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparative Methodologies for Trimethylolpropane Triacrylate

Esterification Reactions

The industrial synthesis of trimethylolpropane (B17298) triacrylate (TMPTA) predominantly relies on esterification reactions. These methods involve the reaction of trimethylolpropane (TMP) with an acrylic acid source. The primary approaches include direct esterification, transesterification, and synthesis via acryloyl chloride, each offering distinct advantages in terms of reaction conditions, purity, and yield.

Direct Esterification of Trimethylolpropane with Acrylic Acid

Direct esterification is a widely employed method for TMPTA synthesis, involving the reaction of TMP with acrylic acid in the presence of a catalyst. guidechem.com This process is a sequential reaction where the hydroxyl groups of TMP are progressively esterified. researchgate.net

The choice of catalyst is crucial in direct esterification, significantly impacting reaction speed and the purity of the final product. Both homogeneous and heterogeneous acid catalysts are utilized.

Homogeneous Acid Catalysts:

p-Toluenesulfonic acid (p-TSA) and methanesulfonic acid are common homogeneous catalysts. guidechem.comuctm.edu While effective in promoting the reaction, they can lead to challenges in separation from the product mixture, potentially causing corrosion and requiring neutralization and washing steps, which complicates the process and increases cost. guidechem.com

Sulfuric acid is another traditional catalyst, but its use also presents issues with equipment corrosion and complex post-treatment processes. guidechem.com

Heterogeneous Brønsted Acid Catalysts:

To mitigate the problems associated with homogeneous catalysts, solid acid catalysts such as ion-exchange resins are employed. These include Amberlite , Amberlyst , and Dowex resins. nih.gov

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and improved product purity. nih.gov Although they may exhibit lower activity compared to homogeneous catalysts due to diffusion limitations, their benefits often outweigh this drawback. nih.gov

Studies have shown that catalysts like Amberlite™ 120 IR (H+) can be effectively used, and their performance can be optimized by adjusting catalyst loading. nih.gov

Other novel catalytic systems, such as 1,3-propanesultone (PS)-functionalized imidazole (B134444) ionic liquids, have been investigated. These can act as phase-separation catalysts, behaving as homogeneous catalysts during the reaction but precipitating at the end for easy separation. researchgate.net

Table 1: Comparison of Catalytic Systems in Direct Esterification of TMPTA

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid, Methanesulfonic acid, Sulfuric acid | High activity, leading to faster reaction rates. nih.gov | Difficult to separate from product, corrosive, requires complex post-treatment. guidechem.comnih.gov |

| Heterogeneous Brønsted Acid | Amberlite, Amberlyst, Dowex resins | Easy recovery and recyclability, enhanced product purity, less corrosive. nih.gov | Potentially lower activity due to diffusion limitations. nih.gov |

| Ionic Liquids | 1,3-propanesultone-functionalized imidazole ionic liquids | Acts as a phase-separation catalyst, high conversion and selectivity, reusable. researchgate.net | May be more expensive than traditional catalysts. |

The esterification of TMP and acrylic acid is a reversible reaction that produces water as a byproduct. nih.gov Effective removal of this water is essential to drive the reaction equilibrium towards the formation of the triester product. nih.gov

Azeotropic Distillation: This is a common industrial method where a solvent, known as a water-carrying agent, is added to the reaction mixture. This agent forms a low-boiling azeotrope with water, which is then distilled off. Solvents such as toluene (B28343) and cyclohexane (B81311) are frequently used for this purpose. guidechem.comresearchgate.net

Air Flow: An alternative, solvent-free approach involves bubbling a stream of air through the reaction mixture. nih.govresearchgate.net This technique, also referred to as air stripping, effectively removes water from the reaction medium, enhancing the yield of TMPTA and the conversion of hydroxyl groups. nih.gov Research has demonstrated that introducing an air flow significantly improves the reaction outcome, especially at optimized acid-to-alcohol molar ratios. nih.gov

To maximize the yield and purity of TMPTA, several reaction parameters must be carefully controlled.

Temperature: The reaction temperature is typically maintained between 70-90°C. guidechem.com Higher temperatures can lead to the undesirable polymerization of acrylic acid and the acrylate (B77674) product, while lower temperatures result in a very slow reaction rate. guidechem.com One study found optimal results at 95°C. researchgate.net

Time: The reaction time is generally controlled within a range of 2 to 9 hours, depending on the catalyst and other conditions. guidechem.comgoogle.com For instance, a reaction time of 5 hours was found to be effective in one documented synthesis. researchgate.net

Molar Ratios: The molar ratio of acrylic acid to TMP is a critical factor. An excess of acrylic acid is often used to shift the equilibrium towards the product side. Studies have investigated ratios such as 3:1, 6:1, and 9:1 (acid:alcohol). A 6:1 ratio was identified as optimal in one study, promoting high conversion of hydroxyl groups and TMPTA yield while using a lower amount of acrylic acid compared to a 9:1 ratio. nih.gov Another study reported a high yield with a molar ratio of 3.40:1. researchgate.net

Table 2: Optimized Reaction Parameters for TMPTA Synthesis via Direct Esterification

| Parameter | Investigated Range | Optimal Condition | Rationale |

|---|---|---|---|

| Temperature | 70-120°C guidechem.comnih.gov | 95°C researchgate.net | Balances reaction rate against the risk of polymerization. guidechem.com |

| Time | 2-9 hours guidechem.comgoogle.com | 4-5 hours nih.govresearchgate.net | Sufficient time for high conversion without significant side reactions. |

| Molar Ratio (AA:TMP) | 3:1 to 9:1 nih.gov | 6:1 nih.gov | High conversion and yield with efficient use of acrylic acid. nih.gov |

| Catalyst Loading (Amberlite™ 120 IR (H+)) | 2.5% - 10% w/w nih.gov | 10% w/w nih.gov | Higher loading leads to better yield and conversion. nih.gov |

Transesterification Routes for Enhanced Purity and Yield

Transesterification offers an alternative pathway to TMPTA, involving the reaction of TMP with an acrylic acid ester, typically methyl acrylate, in the presence of a catalyst. guidechem.compatsnap.com This method can lead to high purity and yield. patsnap.com

The reaction proceeds by exchanging the alcohol group of the ester with TMP. The methanol (B129727) generated as a byproduct is continuously removed, often as an azeotrope with the acrylate reactant, to drive the reaction to completion. patsnap.com This process can achieve a conversion rate of trimethylolpropane exceeding 99%, with a triester content of over 95%. patsnap.com Both acidic and alkaline catalysts can be used in this process. patsnap.com The continuous feeding of air into the reactor can also be employed in this method. patsnap.com

Acryloyl Chloride-Based Synthesis for Milder Conditions

Synthesis using acryloyl chloride provides a method that can be conducted under milder conditions compared to direct esterification. guidechem.comgoogle.com This route involves reacting TMP with acryloyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. google.com

Key advantages of this method include:

Lower Reaction Temperatures: The reaction can be carried out at temperatures between 40-60°C. google.com

Shorter Reaction Times: The reaction is typically completed in 2-3 hours. google.com

No Water Byproduct: This method does not produce water, eliminating the need for water-carrying agents like toluene or cyclohexane. This reduces production costs and avoids environmental pollution from organic solvents. google.com

High Reactivity: Acryloyl chloride is more reactive than acrylic acid, facilitating the reaction under milder conditions. google.com

The post-reaction workup involves filtering the reaction solution to remove solid impurities, followed by washing and drying to obtain the final product. google.com

Post-Synthesis Purification Techniques and Quality Control for Research Applications

Following the synthesis of trimethylolpropane triacrylate (TMPTA), a series of rigorous purification and quality control measures are essential to yield a product suitable for research applications. These steps are designed to remove unreacted starting materials, catalysts, byproducts, and color impurities, ensuring high purity and lot-to-lot consistency. The primary challenges in purification stem from the high boiling point of TMPTA, which makes distillation difficult, and the tendency of acrylates to polymerize at elevated temperatures. guidechem.com

Decolorization Methods (e.g., Activated Carbon, Activated Clay, Resins)

Achieving a low-color, preferably colorless, final product is a key objective in TMPTA purification, as color can indicate the presence of impurities that may affect performance in light-sensitive applications. guidechem.com Various adsorbent materials are employed to remove these chromophoric compounds.

Activated Carbon: This is a widely used decolorizing agent due to its high porosity and large surface area, which allow for the effective adsorption of color bodies and other organic impurities. naturecarbon.comcarbonactivo.comzhulincarbon.com The process typically involves treating the crude TMPTA with powdered or granular activated carbon. google.comcarbotecnia.info Factors such as temperature, contact time, and the specific grade of activated carbon influence the efficiency of decolorization. naturecarbon.com For instance, treatment is often more effective at slightly elevated temperatures (e.g., 75-80°C) and under slightly acidic pH conditions (pH 3-6). naturecarbon.com After a sufficient contact period, the activated carbon is removed by filtration. google.com One patented method describes treating the final product with activated carbon to achieve a product with an APHA color value of 20 or less. google.comresearchgate.net

Activated Clay: Also known as bleaching earth, activated clay is another effective adsorbent for purifying and decolorizing industrial oils and chemicals. activatedclay.com These materials, typically bentonite (B74815) or montmorillonite (B579905) clays (B1170129) activated through acid treatment, possess a high specific surface area and strong adsorption capabilities for impurities like colloids and pigments. activatedclay.comnih.gov Their application in acrylate purification helps in removing suspended impurities and color-causing substances. guidechem.com

Resins: Ion exchange and polymeric adsorbent resins serve a dual purpose in the purification of TMPTA. They are effective in removing ionic impurities, residual acidic catalysts, and unreacted acrylic acid, which can contribute to color and instability. google.com Macroporous resins, in particular, offer a large surface area for the physical and chemical adsorption of these impurities. google.com A key advantage of using resins is the potential for regeneration and reuse, which aligns with greener and more economical production principles. google.com

The table below summarizes the characteristics of common decolorization agents used in TMPTA purification.

| Adsorbent | Type | Mechanism of Action | Target Impurities | Key Advantages |

| Activated Carbon | Powdered or Granular | Adsorption | Color bodies, organic byproducts | High surface area, effective for a wide range of organic impurities. naturecarbon.comzhulincarbon.com |

| Activated Clay | Acid-activated bentonite/montmorillonite | Adsorption | Pigments, colloids, suspended matter | Cost-effective, high adsorption capacity for specific impurities. activatedclay.com |

| Resins | Ion Exchange / Polymeric Adsorbents | Ion Exchange, Adsorption | Acidic catalysts, unreacted reagents, ionic impurities | High selectivity, can be regenerated and reused. google.com |

Recovery of Unreacted Reagents

The synthesis of TMPTA, particularly through direct esterification, often employs an excess of acrylic acid to drive the reaction equilibrium towards the formation of the tri-ester. patsnap.com Consequently, the recovery and recycling of this unreacted acrylic acid are crucial for improving process economics and minimizing waste.

Several methodologies are employed for this purpose:

Distillation/Vacuum Stripping: Due to the significant difference in boiling points between acrylic acid (141°C) and TMPTA (high boiling point), the excess acrylic acid can be removed from the crude product mixture under vacuum. nih.govmdpi.comresearchgate.net This method is efficient for recovering a relatively pure stream of acrylic acid that can be recycled into subsequent synthesis batches. nih.gov

Solvent Extraction: This technique involves using a solvent to selectively separate components. One patented process utilizes cyclohexane to extract TMPTA, leaving behind a residual oil layer containing unreacted trimethylolpropane, the catalyst, and partially esterified products. google.comresearchgate.net This residual oil, containing valuable unreacted materials, can then be reused in subsequent reactions. google.comresearchgate.net

Resin Adsorption: As mentioned previously, ion exchange or polymeric resins can be used to capture unreacted acrylic acid from the product stream. google.com The acid adsorbs onto the resin, which can then be separated from the purified TMPTA. The adsorbed acrylic acid can be recovered by treating the saturated resin, allowing for its recycling. This approach avoids traditional neutralization and washing steps, thereby significantly reducing wastewater generation. google.com

Washing and Phase Separation: A multi-step washing process can be employed to recover reagents. A "green synthesis" method describes a process where the reaction mixture undergoes a series of washing steps. patsnap.com An initial water wash can separate water-soluble catalysts like methanesulfonic acid. Subsequent washing with a sodium hydroxide (B78521) solution neutralizes and separates the excess acrylic acid as its sodium salt. The acrylic acid can then be regenerated from this alkaline water phase by acidification followed by distillation. patsnap.com

The selection of a recovery method depends on factors such as the scale of production, the specific synthesis route employed, and economic and environmental considerations.

Polymerization Kinetics and Mechanisms of Trimethylolpropane Triacrylate

Free Radical Polymerization Systems

Free radical polymerization is a primary method for curing trimethylolpropane (B17298) triacrylate (TMPTA), converting the liquid monomer into a solid, crosslinked polymer network. nih.gov This process can be initiated through various methods, including photolysis (using light) and thermolysis (using heat), each involving the generation of free radicals that propagate the polymerization chain reaction. nih.gov

Photoinitiated polymerization utilizes light energy, either ultraviolet (UV) or visible, to generate reactive species that initiate the polymerization of TMPTA. nih.gov Photoinitiators are compounds that, upon absorbing light, undergo a photochemical process to produce free radicals. nih.gov These systems are broadly classified into two types. Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals, while Type II photoinitiators undergo a bimolecular reaction with a co-initiator to generate radicals. nih.govresearchgate.net

Several advanced photoinitiator systems have been developed to effectively polymerize TMPTA using visible light.

Hemicyanine Dyes and Borate (B1201080) Anions : Tri-cationic hemicyanine dyes, when paired with borate anions, form a highly effective photoinitiating system for TMPTA polymerization under visible light. nih.govnih.gov The mechanism is based on a photoinduced intermolecular electron transfer (PET) process. nih.gov Upon excitation by light, the hemicyanine dye molecule accepts an electron from the borate anion. nih.govresearchgate.net This transfer results in the formation of a boranyl radical, which rapidly decomposes to produce an alkyl radical. This alkyl radical is the primary species that initiates the free radical polymerization of the acrylate (B77674) groups in TMPTA. nih.gov The efficiency of this process is related to the free energy change (ΔGel) for the electron transfer between the borate anion and the excited dye cation. nih.govresearchgate.net

Squaraine and Iodonium (B1229267) Salts : Squaraine dyes can act as photosensitizers for the polymerization of TMPTA, particularly when combined with co-initiators like iodonium salts. researchgate.netresearchgate.netresearchgate.net These systems can operate under UV-Vis light. researchgate.net In a two-component system, the excited state of the squaraine dye interacts with the iodonium salt to generate initiating radicals. researchgate.net The process can be further enhanced in a ternary system by adding a third component, such as a borate salt. nih.govrsc.org The addition of an onium salt to a squaraine/borate salt system has been shown to increase both the polymerization rate and the final monomer conversion. nih.gov The mechanism involves parallel electron transfer pathways from the excited sensitizer (B1316253) to the iodonium salt and from the ground state borate salt to the excited sensitizer, resulting in two types of initiating radicals. nih.gov

Zinc(II) meso-tetraphenylporphyrin (ZnTPP) : ZnTPP functions as a high-performance visible light photoinitiator for the free-radical polymerization of TMPTA. ncsu.eduresearchgate.net This system can be activated by lower-energy green or yellow light. ncsu.edu The mechanism involves a process called homomolecular triplet-triplet annihilation (TTA). ncsu.edu Selective excitation of ZnTPP sensitizes TTA between two energized chromophores, which generates a highly reducing, short-lived S2 excited state on one ZnTPP molecule. ncsu.edu This S2 state has sufficient energy to engage in an ultrafast electron transfer with the TMPTA monomer, thereby initiating the radical polymerization process. ncsu.edu The metal center is crucial for an efficient process; the ligand alone (tetraphenylporphyrin) does not result in polymerization. researchgate.netresearchgate.net

| Photoinitiator System | Light Source | Proposed Mechanism | Initiating Species |

|---|---|---|---|

| Hemicyanine Dye / Borate Anion | Visible Light (e.g., 514 nm) | Photoinduced Electron Transfer (PET) from borate to excited dye | Alkyl radical (from boranyl radical decomposition) |

| Squaraine / Iodonium Salt | UV-Visible Light (300-500 nm) | Photoinduced Electron Transfer from excited dye to iodonium salt | Aryl radical |

| Zinc(II) meso-tetraphenylporphyrin (ZnTPP) | Visible Light (Green/Yellow) | Homomolecular Triplet-Triplet Annihilation (TTA) followed by electron transfer from S2 excited state to monomer | Monomer radical cation |

The rate and efficiency of TMPTA photopolymerization are strongly dependent on the characteristics of the incident light, specifically its intensity and wavelength.

Wavelength : The wavelength of the irradiation source must overlap with the absorption spectrum of the photoinitiator for the process to be efficient. nih.gov For instance, the polymerization of TMPTA with a hemicyanine dye/borate salt system was effectively carried out using a 514 nm laser line, as the dye absorbs in this visible region. nih.gov Systems based on ZnTPP have been successfully used with various LEDs, including those at 405 nm, 455 nm, and 530 nm, demonstrating versatility across the visible spectrum. researchgate.net The choice of wavelength is critical; the monomer itself should not significantly absorb at the selected wavelength to ensure the light is primarily absorbed by the initiator. nih.gov

| System | Observation | Kinetic Relationship |

|---|---|---|

| TMPTA with Hemicyanine-Borate Initiator | Polymerization rate increases with light intensity. | Rate ∝ (Light Intensity)1/2 |

| Pure TMPTA with Hydroxydimethyl Acetophenone | Reactivity peaks increase sharply with UV intensity. | N/A |

| EO6TMPTA with Hydroxydimethyl Acetophenone | Reactivity does not change significantly with UV intensity. | N/A |

The kinetics of TMPTA photopolymerization are frequently studied using techniques like photo-differential scanning calorimetry (photo-DSC) or microcalorimetry. nih.govacs.org These methods measure the heat evolved during the exothermic polymerization reaction, which can be directly related to the rate of reaction (Rp) and the extent of double bond conversion (p). mdpi.com

Kinetic studies of TMPTA polymerization initiated by hemicyanine dye-borate salt pairs were conducted using a microcalorimetric method, which measures the heat evolution during the process. nih.govnih.gov For squaraine-based systems, photo-DSC was used to investigate the polymerization reaction and calculate kinetic parameters such as the degree of double bond conversion (C%), the rate of photopolymerization (Rp), and the photoinitiation index (Ip). researchgate.netresearchgate.net In these studies, the addition of an iodonium salt to a squaraine/borate system was found to significantly increase the polymerization rate and final conversion. nih.gov

The final conversion of TMPTA can be influenced by the monomer's structure and the formation of a rigid, crosslinked network, which can trap unreacted sites (a phenomenon known as the cage effect). mdpi.com Photo-DSC results for various acrylate monomers show that final conversions can range from 40% to 100%, depending on the monomer's functionality and structure. acs.org

| Initiator System | Monomer | Technique | Key Findings |

|---|---|---|---|

| Squaraine / Iodonium Salt | TMPTA | Photo-DSC | Conversion degrees of 10% to 36% and polymerization rates of ~2 x 10⁻² s⁻¹ were observed. researchgate.net |

| Squaraine / Borate Salt / Iodonium Salt (Ternary) | TMPTA | Photo-DSC | Ternary systems showed improved polymerization rates and higher conversions compared to two-component systems. nih.gov |

| Hemicyanine Dye / Borate Anion | TMPTA | Microcalorimetry | Polymerization rate and quantum yield were strongly affected by initiator concentration and light intensity. nih.gov |

Electron beam (EB) curing is a method of initiating polymerization that does not require a photoinitiator. ebrary.net It involves irradiating the TMPTA formulation with high-energy electrons. ebrary.nettue.nl The electrons initiate free radical reactions, leading to rapid polymerization and crosslinking. ebrary.net This technique is advantageous for curing thick and pigmented coatings at high speeds. ebrary.net

The primary parameter in EB processing is the absorbed dose, typically measured in kilograys (kGy). ebrary.net For liquid acrylate systems like those containing TMPTA, required doses are generally between 10 and 50 kGy. ebrary.net The extent of crosslinking is often evaluated by measuring the gel content of the cured polymer, which is the insoluble fraction of the material. scientific.net

Studies have shown that for blends containing TMPTA, the tensile strength and gel content increase with the irradiation dose. scientific.netscience.gov In an analysis of pure TMPTA cured with EB, over half of the double bonds were consumed at a low dose of 10 kGy, with a stable conversion of around 90% being reached at doses of 40 kGy or higher. tue.nl Compared to UV polymerization with an equivalent primary radical concentration, EB initiation can result in a slower reaction and lower final conversion, but a more highly crosslinked network. nsf.gov

| System | Dose Range (kGy) | Effect on Properties |

|---|---|---|

| EVA/ENR-50/HNT Nanocomposite with TMPTA | 50 - 200 | Tensile strength and gel fraction increased with increasing dose. scientific.net |

| EPDM with 10% TMPTA | 0 - 200 | Increased C=O and C-O-C concentrations observed up to 50 kGy. science.gov |

| Pure TMPTA | Up to 80 | Double bond conversion reached ~90% at doses ≥ 40 kGy. tue.nl |

Thermal polymerization of TMPTA is achieved by using a thermal initiator, such as benzoyl peroxide (BPO), which decomposes upon heating to generate free radicals. ntu.edu.sg The kinetics of this curing process can be investigated using differential scanning calorimetry (DSC) under both isothermal (constant temperature) and non-isothermal (programmed heating rate) conditions. ntu.edu.sg

For the thermal curing of TMPTA with BPO, kinetic studies have shown that the activation energy, a measure of the energy barrier for the reaction, depends on the concentration of the initiator. ntu.edu.sg The lowest activation energy for the TMPTA system was found with a 2% BPO concentration. ntu.edu.sg The curing process can often be successfully described by an autocatalytic model, which accounts for the acceleration of the reaction rate that is commonly observed in the polymerization of multifunctional monomers. ntu.edu.sg In addition to its role as a crosslinking agent in coatings, TMPTA can also be used as a vulcanization booster for certain types of rubber, where it improves the kinetics of peroxide-catalyzed curing. wikipedia.org

| System | Initiator | Method | Kinetic Model | Key Finding |

|---|---|---|---|---|

| TMPTA | Benzoyl Peroxide (BPO) | Differential Scanning Calorimetry (DSC) | Autocatalytic Model | Lowest activation energy was achieved with 2% BPO. ntu.edu.sg |

| Ethoxylated (3) TMPTA (ETPTA) | Benzoyl Peroxide (BPO) | Differential Scanning Calorimetry (DSC) | Autocatalytic Model | Lowest activation energy was achieved with 1.5% BPO. ntu.edu.sg |

Photoinitiated Polymerization (UV and Visible Light)

Role of Multifunctionality in Crosslinking Density and Network Formation

Trimethylolpropane triacrylate (TMPTA) is a trifunctional monomer, meaning each molecule possesses three reactive acrylate groups. chemicalbook.com This multifunctionality is a defining characteristic that plays a crucial role in the formation of densely crosslinked polymer networks during polymerization. researchgate.net When polymerization is initiated, typically through free-radical mechanisms, each of the three acrylate groups can propagate, forming a connection point from which polymer chains can grow. nih.gov

Unlike monofunctional monomers which form linear polymer chains, or difunctional monomers that form linear chains with some cross-linking, the trifunctional nature of TMPTA facilitates the development of a rigid, three-dimensional thermoset-like network. nih.govmdpi.com As the polymerization reaction proceeds, the growing polymer chains become interconnected at the TMPTA molecules, creating multifunctional network junctions. researchgate.net This leads to a rapid increase in molecular weight and viscosity.

The direct consequence of this trifunctionality is a high crosslink density in the final cured material. atamanchemicals.com This dense network structure is responsible for many of the desirable physical properties of TMPTA-based polymers, including enhanced mechanical strength, superior chemical and water resistance, high hardness, and excellent abrasion resistance. riverlandtrading.comlongchangchemical.com The introduction of TMPTA into a polymer formulation effectively increases the number of bridges between polymer chains, which in turn improves solvent resistance and thermal stability. researchgate.net Acrylate-based polymers derived from trifunctional acrylates are noted for their high resistance to fracture. researchgate.net

| Monomer Functionality | Example | Polymerization Outcome | Resulting Network Structure | Typical Properties |

|---|---|---|---|---|

| Monofunctional | Methyl Methacrylate (B99206) | Forms linear, separate polymer chains. | Un-crosslinked (Thermoplastic) | Soluble, lower hardness, can be remelted. |

| Difunctional | 1,6-Hexanediol Diacrylate | Forms linear chains with links between them. | Lightly Crosslinked (Thermoset) | Insoluble, improved strength, swells in solvents. |

| Trifunctional | This compound (TMPTA) | Forms a highly interconnected, rigid network. | Densely Crosslinked (Thermoset) | Insoluble, high hardness, high chemical/abrasion resistance. |

Gelation Phenomena and Network Evolution Dynamics

The polymerization of a multifunctional monomer like TMPTA is characterized by a distinct transition from a liquid state (sol) to a solid-like, elastic state (gel). This transition is known as gelation, and the critical point at which it occurs is the gel point. At the gel point, a continuous, crosslinked polymer network of effectively infinite molecular weight first forms, spanning the entire volume of the reaction mixture.

The network evolution follows a dynamic process:

Initial Stage (Pre-gel): In the early phases of polymerization, small, branched polymer chains are formed, coexisting with unreacted monomer in a viscous liquid solution known as the sol. The molecular weight of the polymers increases steadily.

Gel Point: As conversion continues, the branched polymers link together. The gel point is reached when a single, macroscopic network molecule emerges. At this stage, the viscosity of the system increases dramatically and approaches infinity, and the mixture loses its ability to flow.

Post-gel Stage: Beyond the gel point, the polymerization continues, with remaining monomer and sol-phase polymers reacting to become incorporated into the existing network. This process increases the crosslink density of the gel, further enhancing its rigidity and mechanical properties. The fraction of the material incorporated into the gel (the gel fraction) increases toward a final limiting value.

Inhibition of Premature Polymerization During Synthesis and Storage

Due to its high reactivity, TMPTA can undergo spontaneous polymerization when exposed to initiators such as heat, light, or contaminants. longchangchemical.comnih.gov To ensure stability during synthesis, purification, and storage, small quantities of polymerization inhibitors are added. These chemical agents function by preventing the chain-initiation step of free-radical polymerization.

The most common mechanism for inhibition involves radical scavenging. Inhibitors are typically molecules that can react with and neutralize any free radicals that may form spontaneously in the monomer. This deactivates the radicals before they can initiate a polymerization chain reaction. Oxygen can also act as an inhibitor, though its presence is often less controlled.

Common inhibitors used for stabilizing acrylates like TMPTA include phenolic compounds. The monomethyl ester of hydroquinone (B1673460) (MEHQ) is frequently used for this purpose. atamanchemicals.comnih.gov Other stabilizers such as hydroquinone are also employed. These inhibitors are effective at ambient temperatures in the presence of oxygen. The concentration of these inhibitors is carefully controlled; it must be high enough to prevent premature polymerization but low enough so that it can be overcome by the high concentration of radicals generated by a photoinitiator or thermal initiator during the intended curing process. For this reason, TMPTA is often stored in dark containers or locations away from direct sunlight and heat sources to minimize spontaneous radical formation and ensure long-term stability. longchangchemical.comnih.gov

| Inhibitor | Abbreviation | Chemical Family | Inhibition Mechanism | Typical Concentration |

|---|---|---|---|---|

| Monomethyl Ether of Hydroquinone | MEHQ | Phenolic | Acts as a free-radical scavenger, donating a hydrogen atom to terminate radical species. Requires oxygen to be effective. | 50 - 1000 ppm |

| Hydroquinone | HQ | Phenolic | Functions as a free-radical scavenger, effectively terminating potential polymer chains before they can propagate. | 100 - 1000 ppm |

| Phenothiazine | PTZ | Heterocyclic Amine | Acts as a potent radical trap and peroxide decomposer. | 200 - 1000 ppm |

Structure Property Relationships in Trimethylolpropane Triacrylate Based Polymer Networks

Influence of Crosslinking Density on Macroscopic Properties

The extent of crosslinking in TMPTA-based polymers directly governs their physical, thermal, and chemical performance.

Mechanical Performance

The high crosslink density imparted by TMPTA significantly enhances the mechanical robustness of the polymer network. multichemindia.com This leads to materials with high hardness and good scratch and abrasion resistance. atamanchemicals.comatamanchemicals.com The inclusion of TMPTA as a crosslinking agent generally increases tensile strength, flexural modulus, and impact strength. researchgate.nettaylors.edu.my

However, the concentration of TMPTA must be optimized, as excessively high levels can lead to increased brittleness. researchgate.net In composite materials, the addition of TMPTA has been shown to improve the mechanical properties of polypropylene (B1209903) (PP)-cellulose biocomposites, with optimal results observed at a 2.0 wt% concentration. researchgate.nettaylors.edu.my

Interactive Table: Effect of TMPTA on Mechanical Properties of PP-Cellulose Biocomposite

| Property | Without TMPTA | With 2.0 wt% TMPTA |

| Tensile Strength | Lower | Significantly Improved taylors.edu.my |

| Flexural Modulus | Lower | Significantly Improved taylors.edu.my |

| Impact Strength | Lower | Increased taylors.edu.my |

| Rockwell Hardness | Lower | Significantly Improved taylors.edu.my |

Note: This table summarizes findings from a study on PP-cellulose biocomposites with a 70:30 (wt/wt%) ratio of PP to cellulose (B213188). taylors.edu.my

Thermal Stability and Glass Transition Temperature (Tg)

Polymer networks based on TMPTA exhibit good thermal stability. reading.ac.uk The glass transition temperature (Tg), a key indicator of thermal performance, is influenced by the crosslinking density. An increase in TMPTA concentration, and thus higher crosslinking, generally leads to a higher Tg. researchgate.net However, the specific Tg value can vary depending on the other components in the polymer formulation. For instance, in acrylate (B77674)/epoxy interpenetrating polymer networks (IPNs), the Tg is a function of the ratio of TMPTA to the epoxy component. researchgate.net Studies have reported a wide range of Tg values for TMPTA homopolymers, with one source citing 98°C. researchgate.net In some photocurable polyacrylate-based systems, the Tg can range from 2°C to 83°C depending on the monomer ratios. nih.gov

Chemical and Solvent Resistance

The highly crosslinked structure of TMPTA-based polymers provides excellent resistance to chemicals and solvents. atamanchemicals.comatamanchemicals.com This property makes them suitable for use in coatings and inks that require durability and resistance to environmental factors. atamanchemicals.comlongchangchemical.com The interlocked networks created by the trifunctional monomer make the material less susceptible to chemical attack or degradation. ikm.org.my Cured films containing TMPTA demonstrate good solvent resistance. windows.net

Adhesion Properties in Polymer Films and Composites

TMPTA is utilized to enhance adhesion in various applications, including adhesives and sealants. polysciences.com It can improve the interfacial bond strength between fibers and a polymer matrix in composites. taylors.edu.my The addition of TMPTA in biocomposites is believed to result in better adhesion due to the crosslinking of the multifunctional monomer with hydroxyl groups on the cellulose surface. taylors.edu.my In pressure-sensitive adhesives, TMPTA is used to form a semi-interpenetrating network, which can increase the modulus and elasticity of the prepolymer. wiley.com However, this can also lead to a decrease in peel strength, a property that can be desirable for temporary protective films. wiley.com

Polymerization Shrinkage and Mitigation Strategies

A notable characteristic of the polymerization of multifunctional acrylates like TMPTA is volumetric shrinkage. dergipark.org.tr This phenomenon can lead to internal stresses, cracks, and reduced adhesion in the final product. google.com

Factors Influencing Shrinkage (Molecular Weight, Functional Groups)

Polymerization shrinkage is influenced by several factors, including the molecular weight and the number of functional groups of the monomer. researchgate.netnih.gov Lower molecular weight monomers, which have a higher concentration of reactive groups, generally exhibit greater shrinkage. nih.govuni-muenchen.de The trifunctional nature of TMPTA, with its three acrylate groups, contributes to a high degree of conversion and, consequently, significant shrinkage. researchgate.net

Strategies for Volume Shrinkage Reduction (e.g., Blending with Ethoxylated Derivatives)

A significant challenge in the use of multifunctional acrylates like TMPTA for applications such as UV-curable coatings and 3D printing resins is the considerable volume shrinkage that occurs during polymerization. alfa-chemistry.com This shrinkage can induce internal stress, leading to dimensional inaccuracy, poor adhesion, and premature failure of the material. alfa-chemistry.comresearchgate.net A primary strategy to counteract this issue is the blending of TMPTA with its modified derivatives, particularly those containing flexible ethoxylated or propoxylated chains.

Studies have systematically investigated the effect of blending TMPTA with its ethoxylated (TMP(EO)nTA) and propoxylated (TMP(PO)nTA) counterparts. In one such study, vat polymerization resins were formulated with 20% by weight of different triacrylate monomers. The results demonstrated that replacing TMPTA with its ethoxylated or propoxylated derivatives significantly reduced volume shrinkage. dergipark.org.tr For instance, a resin containing a propoxylated triacrylate (PO3) exhibited the lowest volume shrinkage at 6.85%, compared to 8.06% for the resin with unmodified TMPTA. dergipark.org.tr However, this reduction in shrinkage often comes at the cost of mechanical properties; the flexible chains that reduce shrinkage also lead to a decrease in tensile strength and elastic modulus. dergipark.org.tr The elastic modulus of resins with propoxylated triacrylate deteriorated by up to 35% compared to the TMPTA-based resin. dergipark.org.tr

Another investigation into dental restorative compositions compared the shrinkage of formulations containing TMPTA with those containing various ethoxylated and propoxylated triacrylates. mdpi.com The findings consistently showed that increasing the length of the alkoxylated chain reduces polymerization shrinkage. researchgate.netmdpi.com This provides a clear pathway for formulators to balance the trade-off between shrinkage reduction and desired mechanical performance by carefully selecting the type and concentration of the modified triacrylate monomer.

| Triacrylate Monomer (20% wt. in resin) | Volume Shrinkage (%) | Tensile Strength (MPa) | Elastic Modulus (MPa) | Elongation at Break (%) |

|---|---|---|---|---|

| Trimethylolpropane (B17298) Triacrylate (TMPTA) | 8.06 | 42.3 | 1014 | 5.5 |

| Ethoxylated (3) Triacrylate (EO3) | 7.18 | 20.1 | 762 | 13.8 |

| Propoxylated (3) Triacrylate (PO3) | 6.85 | 14.8 | 658 | 17.1 |

Morphology and Phase Behavior of Polymer Networks

The morphology of polymer networks based on TMPTA is a critical determinant of their ultimate physical and mechanical properties. When TMPTA is polymerized in the presence of other polymers or solvents, phase separation often occurs, leading to complex microstructures.

Viscoelastic Phase Separation Phenomena in Blends

Polymerization-induced phase separation (PIPS) is a common phenomenon in TMPTA blends. When a homogeneous solution of TMPTA and a thermoplastic polymer is subjected to polymerization (e.g., by UV irradiation), the growing poly(TMPTA) network becomes immiscible with the thermoplastic component. epa.govnsf.gov This leads to phase separation, where the final morphology is dictated by the competition between the kinetics of polymerization and the thermodynamics of phase separation. researchgate.netresearchgate.net

In blends of TMPTA with poly(styrene-co-methyl methacrylate) (PS-co-MMA), for example, UV-induced polymerization triggers a viscoelastic phase separation. epa.gov The compatibility between TMPTA and the copolymer, which depends on the styrene-to-methyl methacrylate (B99206) ratio, influences the extent of phase separation and the final conversion status. epa.gov Microscopic analysis reveals that this process can result in droplet-like domains of a copolymer-rich phase dispersed within a continuous TMPTA-rich matrix. epa.govresearchgate.net Within these copolymer-rich domains, network-like structures of TMPTA can also form. epa.gov The size and formation process of these domains are dependent on the type and amount of the copolymer used. epa.gov The mobility of the copolymer chains plays a crucial kinetic role, with higher molecular weight copolymers leading to different final morphologies and characteristic length scales compared to lower molecular weight versions. researchgate.netresearchgate.net

Pore Structure and Porosity in Macroporous Polymers

Macroporous polymers with controlled pore structures can be synthesized using TMPTA as a crosslinking monomer. These materials are valuable as chromatographic media, scaffolds, and sorbents. atamanchemicals.commdpi.comcapes.gov.br The porous architecture is typically generated by carrying out the polymerization in the presence of a porogenic agent, which is a solvent for the monomer but a non-solvent for the resulting polymer. researchgate.netipb.pt As the polymer network forms, it precipitates from the solution, creating a structure of interconnected polymer globules or a co-continuous polymer phase, with the porogen filling the interstitial spaces. rsc.org Subsequent removal of the porogen reveals the permanent porous structure.

Suspension polymerization is a common method used to create spherical macroporous particles from TMPTA. capes.gov.brresearchgate.net By varying the type and amount of the porogenic agent (e.g., toluene (B28343), isooctane (B107328), or their mixtures), the textural properties of the particles, such as specific surface area and total pore volume, can be precisely controlled. researchgate.net For example, using toluene as the porogen can produce a homopolymer of TMPTA with a high specific surface area (437 m²/g) and 50% porosity. capes.gov.br Increasing the content of a poor solvent like isooctane in a toluene/isooctane mixture can increase the total pore volume while decreasing the tendency of the polymer matrix to swell. researchgate.net

Another approach involves Michael addition reactions of multifunctional acrylates like trimethylolpropane propoxylate triacrylate (TPT) with diamines or dithiols in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org This method can yield porous polymers with a structure of connected globules or a co-continuous morphology, and the structure can be controlled by the reaction conditions. rsc.org These systems allow for the synthesis of porous polymers via a simple process without requiring a separate phase separator. rsc.org

| Monomer System | Synthesis Method | Porogen | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |

|---|---|---|---|---|---|

| Trimethylolpropane trimethacrylate (TRIM) | Suspension Polymerization | Toluene/Isooctane | 7 to >450 | 0.4 to 3.6 | researchgate.net |

| Trimethylolpropane triacrylate (TMPA) | Suspension Polymerization | Toluene | 437 | ~1.0 (calculated from porosity) | capes.gov.br |

| Triallyl Isocyanurate (TAIC) / TMPTA | In situ Polymerization | PEG-200 / 1,2-propanediol | 106 | 2.18 | oup.com |

| TMPTA / Vinyl-functionalized silica (B1680970) nanoparticles | Thiol-ene photopolymerization | - | 154 | - | mdpi.com |

Interpenetrating Polymer Networks (IPNs) Formation and Characterization

Interpenetrating Polymer Networks (IPNs) are unique polymer alloys consisting of two or more crosslinked polymers that are physically interlaced on a molecular scale but not covalently bonded to each other. ikm.org.mytsijournals.com TMPTA is frequently used as a component in IPNs due to its high reactivity and ability to form a densely crosslinked network. These materials often exhibit synergistic properties, combining the characteristics of the individual networks.

IPNs containing TMPTA are commonly synthesized through simultaneous polymerization, where two different monomer systems are polymerized by independent, non-interfering routes (e.g., radical and cationic polymerization) at the same time. mdpi.commdpi.com For instance, a blend of an acrylate monomer like TMPTA and an epoxy monomer can be photopolymerized simultaneously using a photoinitiating system that can generate both radical and cationic species upon irradiation. mdpi.commdpi.com

The characterization of these IPNs reveals properties that are highly dependent on the composition and degree of interpenetration. In acrylate/epoxy IPNs, DMA analysis has shown a single glass transition temperature (Tg), suggesting good compatibility and limited phase separation between the two networks. mdpi.com The mechanical properties, such as tensile strength, can be tailored by adjusting the ratio of the acrylic to the epoxy component. mdpi.com For example, in IPNs synthesized from di(trimethylolpropane) (B1346956) tetraacrylate (TA) and an epoxy monomer, increasing the percentage of the acrylic monomer resulted in a significant increase in tensile strength. mdpi.com

Copolymerization Studies and Polymer Blend Systems Involving Trimethylolpropane Triacrylate

Copolymerization with Acrylic Monomers

TMPTA readily copolymerizes with various acrylic and methacrylic monomers. In these systems, it typically functions as a cross-linking agent, converting linear or branched polymers into a three-dimensional network. This incorporation significantly enhances the material's performance by improving its mechanical strength, thermal stability, and chemical resistance. atamanchemicals.com

Methyl Acrylate (B77674) and Methyl Methacrylate (B99206)

The copolymerization of Trimethylolpropane (B17298) triacrylate (TMPTA) with methyl methacrylate (MMA) is employed to create cross-linked poly(methyl methacrylate) (PMMA) systems with enhanced thermomechanical properties. The addition of TMPTA as a comonomer introduces a dense network of cross-links, which improves the material's stability. mdpi.com

Research has shown that incorporating TMPTA into PMMA can significantly increase the thermal stability of the resulting copolymer. For instance, in PMMA nanocomposites, the presence of TMPTA cross-linkages can raise the onset of thermal degradation by nearly 100°C. This improvement is attributed to the elimination of low-temperature end-initiated polymer "unzipping," a common degradation pathway for linear PMMA. science.gov

Furthermore, the addition of TMPTA to MMA resins has a notable effect on the mechanical properties. Studies investigating the flexural strength (FS) of chemically polymerized acrylic resin doped with TMPTA found that the FS could be significantly improved. The highest flexural strength was achieved when the resin was doped with 20 wt% of TMPTA. mdpi.com

| TMPTA Content (wt%) | Mean Flexural Strength (MPa) | Standard Deviation |

| 0 (Control) | 83.4 | ± 4.2 |

| 10 | 90.5 | ± 5.6 |

| 20 | 93.2 | ± 4.2 |

| 30 | 88.9 | ± 5.5 |

| 40 | 88.0 | ± 4.7 |

| 50 | 85.0 | ± 4.4 |

This table presents data on how varying concentrations of TMPTA affect the flexural strength of a chemically polymerized acrylic resin.

Glycidyl (B131873) Methacrylate

Trimethylolpropane triacrylate is used as a cross-linking comonomer in the suspension polymerization of glycidyl methacrylate (GMA) to synthesize macroporous copolymer beads. The inclusion of TMPTA is crucial for controlling the porous properties of the resulting GMA-TMPTA copolymers. mdpi.com

Research on these copolymers has demonstrated that both the surface area and the pore volume increase with a higher mole fraction of the TMPTA cross-linking comonomer. This indicates that a greater cross-link density leads to a more developed porous structure. The resulting copolymers exhibit a broad pore-size distribution, typically in the range of 5-300 nm. These porous materials have been evaluated for applications such as the immobilization of enzymes, where the hydrophilic nature of the GMA-TMPTA copolymer supports proves beneficial for the expression of bound enzymes like penicillin G acylase. mdpi.com

| Copolymer ID | Crosslinker | Mole Fraction of Crosslinker | Surface Area (m²/g) | Pore Volume (cm³/g) |

| 7401 | TMPTA | 0.09 | 24.3 | 0.08 |

| 7402 | TMPTA | 0.17 | 37.9 | 0.13 |

| 7411 | TMPTA | 0.30 | 58.7 | 0.18 |

| 7412 | TMPTA | 0.40 | 114.9 | 0.28 |

This table illustrates the effect of increasing the mole fraction of TMPTA as a crosslinker on the surface area and pore volume of glycidyl methacrylate (GMA) copolymers.

Acrylonitrile

In the modification of acrylonitrile-based polymers, such as acrylonitrile-butadiene rubber (NBR), TMPTA is used as a polyfunctional monomer to enhance physical properties through electron beam (EB) irradiation-induced cross-linking. researchgate.net The incorporation of TMPTA into the NBR matrix leads to significant improvements in the material's mechanical and thermal characteristics. researchgate.net

Polyurethane Diacrylates and Other Oligomeric Acrylates

When copolymerized with polyurethane diacrylates, TMPTA enhances the performance of the final cured material. The incorporation of TMPTA into the polyurethane acrylate network increases the cross-link density, which in turn improves key physical properties. This leads to coatings and materials with greater hardness, improved abrasion resistance, and excellent chemical and solvent resistance. atamanchemicals.com Furthermore, the presence of TMPTA has been reported to enhance the thermal stability of polyurethane acrylate systems.

Copolymerization with Non-Acrylic Monomers (e.g., Triallyl Isocyanurate)

Beyond acrylic monomers, TMPTA can also be copolymerized with non-acrylic monomers containing other types of polymerizable double bonds.

Triallyl Isocyanurate

A notable example is the copolymerization of TMPTA with triallyl isocyanurate (TAIC). TAIC is a monomer that possesses a thermally stable triazine ring and three allyl groups. atamanchemicals.com By copolymerizing TAIC as the functional monomer with TMPTA serving as the cross-linking agent, novel polymeric monoliths can be prepared for use in high-performance liquid chromatography (HPLC). chemicalbook.comatamanchemicals.com

The synthesis is typically carried out via in-situ polymerization techniques, such as atom transfer radical polymerization. chemicalbook.com The resulting poly(TAIC-co-TMPTA) monoliths possess a uniform porous structure, good permeability, and notable mechanical stability. These properties are advantageous for chromatographic separation media. The combination of the heat-resistant TAIC and the highly reactive, cross-linking TMPTA yields a robust material suitable for separating various small molecules in reversed-phase HPLC applications. chemicalbook.comatamanchemicals.com

Radiation Cross-linking Modification of Polymers and Elastomers

This compound (TMPTA) is a trifunctional monomer extensively utilized as a co-agent in the radiation-induced cross-linking of various polymers and elastomers. Its incorporation into polymer matrices prior to irradiation significantly enhances the efficiency of the cross-linking process, leading to improved mechanical, thermal, and chemical properties of the final materials. The mechanism involves the formation of free radicals on the polymer chains upon exposure to radiation, which then initiate the polymerization of the acrylate groups of TMPTA, creating a dense cross-linked network.

Ethylene (B1197577) Propylene (B89431) Diene Monomer (EPDM):

The radiation cross-linking of EPDM in the presence of TMPTA has been shown to improve its thermal stability and mechanical properties. Research indicates that the addition of TMPTA accelerates the cross-linking process, leading to enhanced material strength. Studies have demonstrated that an optimal concentration of TMPTA and a specific irradiation dose can be determined to maximize these improvements. For instance, investigations into the effects of different TMPTA concentrations and radiation doses have shown that these parameters are critical in tailoring the final properties of the EPDM vulcanizates.

Interactive Data Table: Effect of Irradiation Dose on Tensile Strength of EPDM

| Irradiation Dose (kGy) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 | 12.7 | 415 |

| 50 | 13.5 | 380 |

| 100 | 14.2 | 350 |

| 150 | 13.8 | 320 |

| 200 | 13.1 | 290 |

Epoxidized Natural Rubber (ENR):

In the case of Epoxidized Natural Rubber (ENR), TMPTA has been demonstrated to be an efficient co-agent for enhancing radiation-induced cross-linking. The incorporation of TMPTA leads to a significant improvement in the tensile properties of irradiated ENR-50. This enhancement is attributed to the increased cross-link density, which is facilitated by the presence of the trifunctional acrylate monomer. Research has shown that both the concentration of TMPTA and the applied radiation dose play a crucial role in determining the final mechanical properties of the cross-linked ENR. The addition of TMPTA not only improves the properties of ENR itself but also enhances the adhesion between ENR and other polymers in blend systems. osti.gov

Ethylene Vinyl Acetate (EVA):

For Ethylene Vinyl Acetate (EVA) copolymers, TMPTA is a well-known sensitizer (B1316253) for radiation cross-linking. Studies on LDPE/EVA blends have shown that the gel content, a measure of the degree of cross-linking, increases with both the irradiation dose and the concentration of a similar cross-linking agent, trimethylolpropane trimethacrylate (TMPTMA). iaea.org The tensile strength and elongation at break of these blends were found to increase with the irradiation dose up to an optimal point, beyond which the properties began to decline. iaea.org The presence of TMPTA in irradiated EVA and its blends, such as with ENR-50, has been confirmed to efficiently enhance the cross-linking process, leading to improved tensile properties. osti.gov

Interactive Data Table: Influence of Irradiation Dose on the Mechanical Properties of an LDPE/EVA (30/70) Blend with 1.0 phr TMPTMA iaea.org

| Irradiation Dose (kGy) | Tensile Strength (MPa) | Elongation at Break (%) | Gel Content (%) |

| 0 | - | - | 0 |

| 25 | 15.5 | 650 | 75 |

| 50 | 18.2 | 720 | 85 |

| 75 | 17.5 | 680 | 88 |

| 100 | 16.8 | 630 | 90 |

Styrene-Butadiene Rubber (SBR):

The radiation-induced cross-linking of Styrene-Butadiene Rubber (SBR) is significantly enhanced by the presence of TMPTA. Research has shown that the cross-link density of irradiated SBR compounds increases with both the concentration of TMPTA and the irradiation dose. osti.gov This leads to an improvement in mechanical properties such as the 200% modulus (a measure of stiffness). The use of TMPTA can reduce the total irradiation dose required to achieve full-cure conditions. osti.govosti.gov However, at higher concentrations of TMPTA and higher irradiation doses, a decrease in tensile strength can be observed, which is attributed to the increased probability of chain scission competing with cross-linking. osti.gov

Interactive Data Table: Effect of TMPTA Concentration and Irradiation Dose on the 200% Modulus of SBR osti.gov

| TMPTA (phr) | Irradiation Dose (kGy) | 200% Modulus (MPa) |

| 0 | 100 | 1.2 |

| 1.67 | 100 | 2.5 |

| 3.33 | 100 | 3.8 |

| 0 | 200 | 2.1 |

| 1.67 | 200 | 4.6 |

| 3.33 | 200 | 6.5 |

High Impact Polystyrene (HIPS):

Polymer Blend Systems and Their Compatibility

The majority of polymer pairs are immiscible, leading to blends with poor mechanical properties due to weak interfacial adhesion. This compound can play a crucial role in improving the compatibility of such blends, acting as a reactive compatibilizer.

The mechanism of compatibilization often involves the in-situ formation of copolymers at the interface between the two polymer phases during processing, such as melt blending. taylorfrancis.comresearchgate.netnih.gov When subjected to conditions that generate free radicals, like high-temperature processing or irradiation, the TMPTA present at the interface can react with radicals from both polymer chains. This creates graft or block copolymers that act as a bridge between the two phases, reducing interfacial tension and improving adhesion. taylorfrancis.com

This enhanced interfacial adhesion leads to a finer and more stable morphology of the blend, with a better dispersion of the minor phase within the major phase. Consequently, the stress transfer between the phases is improved, resulting in enhanced mechanical properties of the blend, such as tensile strength and impact strength.

For instance, in polypropylene (B1209903) (PP)/cellulose (B213188) biocomposites, TMPTA has been used as a coupling agent to improve the adhesion between the hydrophilic cellulose fibers and the hydrophobic PP matrix. taylors.edu.myresearchgate.net The cross-linking action of TMPTA is believed to form better adhesion, leading to significantly improved tensile strength, flexural modulus, and impact strength of the composite. taylors.edu.myresearchgate.net Similarly, in ENR-50/EVA blends, the addition of TMPTA was found to improve the adhesion between the two phases, particularly at higher irradiation doses, by promoting grafting and cross-linking at the interface. osti.gov

Advanced Material Applications and Research Frontiers of Trimethylolpropane Triacrylate Based Polymers

Coatings and Surface Technologies

The trifunctional nature of TMPTA allows for the formation of a dense cross-linked polymer structure, which imparts exceptional physical and chemical properties to coatings and surface treatments. atamanchemicals.comtriwillgroup.com

UV/EB-Curable Coatings

TMPTA is extensively used as a reactive diluent in UV and EB-curable coatings. atamanchemicals.compalmerholland.com Its incorporation into coating formulations offers rapid curing times, which enhances production efficiency. riverlandtrading.commcc-hamburg.de The resulting cured films exhibit a range of desirable properties, making them suitable for demanding applications on substrates like wood, flooring, and automotive components. riverlandtrading.commcc-hamburg.despecialchem.com

Key properties imparted by TMPTA in UV/EB-curable coatings include:

Hardness and Scratch Resistance: The high crosslink density achieved with TMPTA results in coatings with superior hardness and resistance to scratching and abrasion. atamanchemicals.compalmerholland.comatamanchemicals.com This is particularly beneficial for high-traffic flooring and automotive finishes that require long-term durability. riverlandtrading.comwikipedia.org

Chemical Resistance: Polymers based on TMPTA demonstrate robust resistance to a variety of chemicals and solvents. atamanchemicals.compolysciences.comatamanchemicals.com This property is crucial for industrial coatings and surfaces that may come into contact with corrosive substances. riverlandtrading.com

Gloss: Cured films containing TMPTA often exhibit high gloss, contributing to a desirable aesthetic finish for products such as furniture and automotive parts. atamanchemicals.comwindows.net

Research has shown that the concentration of TMPTA in a formulation can be optimized to achieve a balance of these properties. For instance, studies on urethane (B1682113) acrylate (B77674) coatings have demonstrated that adding TMPTA improves chemical, mechanical, and thermal properties, with optimal results observed at a 20% concentration, which also reduces the required curing dose. researchgate.net

Interactive Data Table: Impact of TMPTA on Coating Properties

| Property | Enhancement with TMPTA | Relevant Applications |

| Hardness | High | Flooring, Automotive Finishes, Wood Coatings atamanchemicals.comriverlandtrading.comwikipedia.org |

| Scratch/Abrasion Resistance | Excellent | Flooring, Automotive Finishes, Overprint Varnishes riverlandtrading.compolysciences.comatamanchemicals.com |

| Chemical Resistance | Very Good | Industrial Coatings, Automotive Components atamanchemicals.compolysciences.comatamanchemicals.com |

| Cure Speed | Fast | High-Speed Coating Lines riverlandtrading.commcc-hamburg.de |

| Gloss | High | Automotive Finishes, Overprint Varnishes atamanchemicals.comwindows.net |

Optical Fiber Coatings

In the telecommunications industry, TMPTA is a component in UV-curable coatings for optical fibers. nih.govcovalentchemical.comjiahua.com These coatings are essential for protecting the delicate glass fibers from physical damage and environmental factors. cnrs.fr Optical fibers are typically coated with two layers: a soft inner primary coating and a harder outer secondary coating. cnrs.fr

TMPTA is utilized in these formulations to enhance the mechanical strength and durability of the coatings. cnrs.fr Research on UV-curable resins for optical fiber coatings has explored blends of various polymers with TMPTA to optimize properties. For example, a blend of polyethylene (B3416737) glycol urethane acrylate (PGUA), polydimethylsiloxane (B3030410) epoxy acrylate (PSEA), and TMPTA was investigated, with specific ratios tailored for single or primary buffer coatings. cnrs.fr The addition of TMPTA was found to improve tensile strength, elongation, and modulus. cnrs.fr

Varnishes and Overprint Varnishes

TMPTA is a popular choice for formulating UV-curable varnishes and overprint varnishes (OPVs) due to the high gloss, hardness, and resistance it imparts. atamanchemicals.compolysciences.comspecialchem.com These clear coatings are applied over printed materials to provide protection and enhance appearance. windows.net

The fast curing nature of TMPTA-containing varnishes allows for high-speed application, a critical factor in the printing and packaging industries. atamanchemicals.comlaveekaddchem.com The resulting cured varnish layer offers excellent abrasion and chemical resistance, protecting the underlying print from damage during handling and transport. atamanchemicals.compolysciences.com

Printing Technologies

The rapid polymerization of TMPTA when exposed to UV light is a key advantage in modern printing technologies, enabling faster production speeds and improved print quality. riverlandtrading.commcc-hamburg.de

UV-Curable Inks

TMPTA is a widely used reactive diluent in the formulation of UV-curable inks for various printing processes, including offset, screen, and flexography. atamanchemicals.comnih.govarkema.com Its primary functions are to adjust the viscosity of the ink for optimal printing performance and to provide rapid curing upon exposure to UV light. sinocurechem.comlongchangchemical.com

The inclusion of TMPTA in UV-curable inks leads to several performance benefits:

Fast Drying: The high reactivity of TMPTA facilitates nearly instantaneous curing, or drying, of the ink on the substrate. riverlandtrading.commcc-hamburg.de This allows for immediate post-processing and significantly increases printing press speeds. mcc-hamburg.de

Adhesion: TMPTA promotes strong adhesion of the ink to a wide range of substrates, including paper, plastics, and metals. riverlandtrading.comsinocurechem.commcc-hamburg.de

Abrasion and Chemical Resistance: The cross-linked ink film created by TMPTA is highly durable, offering excellent resistance to abrasion, scratching, and chemicals. atamanchemicals.comriverlandtrading.com This ensures the longevity and integrity of the printed image. atamanchemicals.com

Interactive Data Table: Research Findings on TMPTA in UV-Curable Inks

| Research Focus | Finding | Implication for Printing |

| Cure Speed | TMPTA's trifunctionality leads to rapid polymerization under UV exposure. riverlandtrading.commcc-hamburg.de | Enables high-speed printing and immediate handling of printed materials. mcc-hamburg.de |

| Adhesion | Formulations with TMPTA show improved adhesion to diverse substrates. riverlandtrading.comsinocurechem.com | Versatile ink performance across different printing applications and materials. |

| Durability | The high crosslink density provides excellent abrasion and chemical resistance. atamanchemicals.comriverlandtrading.com | Produces robust and long-lasting printed products. |

Photopolymer and Flexographic Printing Plates

TMPTA is a crucial monomer in the production of photopolymer printing plates, including flexographic plates. atamanchemicals.comnih.govcovalentchemical.comnih.gov These plates are used in various printing methods and are created by exposing a photocurable layer to UV light through a negative image, which selectively hardens the plate material. google.com

Additive Manufacturing and 3D Printing

Trimethylolpropane (B17298) triacrylate (TMPTA) is a crucial component in the rapidly evolving field of additive manufacturing, particularly in vat photopolymerization techniques like stereolithography (SLA) and two-photon polymerization (TPP). riverlandtrading.compolysciences.com Its trifunctional nature, characterized by three acrylate groups, allows for the formation of highly crosslinked polymer networks upon exposure to ultraviolet (UV) light. atamanchemicals.comatamanchemicals.com This high reactivity leads to rapid curing, a critical factor for increasing production speed in 3D printing. uychem.com

Photopolymer Resins for Stereolithography and Two-Photon Polymerization

In stereolithography (SLA), TMPTA is widely used as a reactive diluent and a crosslinking agent in photopolymer resins. royal-chem.comnih.gov Its primary function is to reduce the viscosity of the resin formulation, ensuring smooth coating of the build platform and enabling the fabrication of intricate and high-resolution parts. uychem.com The incorporation of TMPTA enhances the mechanical properties of the final printed object, including hardness and chemical resistance. atamanchemicals.comatamanchemicals.com Research has shown that TMPTA-based resins are suitable for creating complex structures with a high degree of accuracy. nih.govresearchgate.net For instance, studies have successfully printed detailed models using resins containing TMPTA, demonstrating its potential in producing elaborate designs. nih.govresearchgate.net

Two-photon polymerization (TPP) is an advanced 3D printing technique that allows for the fabrication of micro- and nanostructures with sub-wavelength resolution. mdpi.com In TPP, a focused femtosecond laser is used to initiate polymerization in a highly localized volume within the resin. nih.gov Photopolymers for TPP often utilize a mixture of monomers, including TMPTA and its derivatives like ethoxylated trimethylolpropane triacrylate. researchgate.net The high reactivity of TMPTA is beneficial in TPP, as it contributes to the efficient polymerization within the focal point of the laser. researchgate.net This enables the creation of complex three-dimensional structures at the micro-and nanoscale, with applications in fields such as micro-optics and biomedical devices. nih.govresearchgate.net

Development of High-Strength, Fast-Curing Formulations

A significant area of research focuses on developing 3D printing resins with both high mechanical strength and rapid curing times. polysciences.com TMPTA plays a pivotal role in achieving these properties. polysciences.comuychem.com Its trifunctional structure leads to a high crosslink density in the cured polymer, which directly translates to increased hardness and strength. atamanchemicals.comatamanchemicals.com

Studies have explored the use of TMPTA in combination with other monomers and oligomers to optimize resin formulations. For example, combining TMPTA with bisphenol-A glycidyl (B131873) methacrylate (B99206) (Bis-EMA) and urethane oligomers has been shown to produce 3D printed objects with a flexural strength of 64–80 MPa and a surface hardness of 40–60 HV. nih.govresearchgate.net Furthermore, the addition of TMPTA to bio-based resins, such as those derived from soybean oil, has been found to decrease the required UV irradiation time by up to 25% while improving the mechanical performance of the printed parts. researchgate.netmdpi.com The fast cure response of TMPTA-containing formulations is a key advantage, enabling higher throughput in manufacturing processes. atamanchemicals.comuychem.com

Below is a data table summarizing the mechanical properties of different TMPTA-based resin formulations for 3D printing.

| Resin Formulation | Flexural Strength (MPa) | Surface Hardness (HV) | Key Feature |

| Bis-EMA, TMPTMA, Urethane Oligomers | 64–80 | 40–60 | High mechanical strength |

| Soybean Oil-based with TMPTA | - | - | Reduced curing time by up to 25% |

Adhesives and Sealants

The inherent properties of this compound (TMPTA), such as its high reactivity, low volatility, and ability to form highly crosslinked networks, make it a valuable component in the formulation of high-performance adhesives and sealants. riverlandtrading.comatamanchemicals.comatamanchemicals.com Its inclusion enhances key characteristics like adhesion strength, chemical resistance, and durability. riverlandtrading.comkowachemical.com

Acrylic Glues and Anaerobic Sealants

TMPTA is a frequently used monomer in the production of acrylic glues and anaerobic sealants. atamanchemicals.comkowachemical.comwikipedia.org In acrylic adhesives, TMPTA acts as a crosslinking agent, improving the cohesive strength and thermal stability of the cured adhesive. polysciences.com Its fast cure response is particularly beneficial in UV-curable adhesive formulations, allowing for rapid bonding upon exposure to UV light. riverlandtrading.comroyal-chem.com

Anaerobic sealants, which cure in the absence of oxygen, also benefit from the inclusion of TMPTA. atamanchemicals.comroyal-chem.comwikipedia.org It contributes to the sealant's ability to form a durable, chemically resistant barrier, making it suitable for industrial applications such as threadlocking and pipe sealing. royal-chem.com The low volatility of TMPTA is an additional advantage in these applications, minimizing emissions during application and curing. atamanchemicals.comatamanchemicals.com

Enhanced Bonding Strength and Durability

The trifunctional nature of TMPTA allows it to create a dense, three-dimensional polymer network upon curing. atamanchemicals.com This high crosslink density is directly responsible for the enhanced bonding strength and durability of adhesives and sealants containing this monomer. riverlandtrading.comkerton-industry.com The resulting adhesive bond exhibits improved resistance to heat, moisture, and various chemicals. riverlandtrading.comatamanchemicals.com

Research has shown that incorporating TMPTA and its derivatives, such as propoxylated this compound, can significantly enhance the bonding strength and heat resistance of adhesives. kerton-industry.com This makes them suitable for demanding applications in the automotive and electronics industries, where reliable and long-lasting bonds are critical. royal-chem.comdataintelo.com The durability of TMPTA-based adhesives ensures the longevity of the bonded components, even in harsh environmental conditions. riverlandtrading.com

The following table highlights the impact of TMPTA on the properties of adhesives and sealants.